molecular formula C21H17ClFN5 B4328891 5-Amino-3-(2-chloro-6-fluorophenyl)-12-methyl-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile

5-Amino-3-(2-chloro-6-fluorophenyl)-12-methyl-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile

Cat. No.: B4328891
M. Wt: 393.8 g/mol
InChI Key: SDNICZOASPRHKD-UHFFFAOYSA-N
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Description

5-Amino-3-(2-chloro-6-fluorophenyl)-12-methyl-12-azatricyclo[72102,7]dodeca-5,7-diene-4,4,6-tricarbonitrile is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(2-chloro-6-fluorophenyl)-12-methyl-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile typically involves multiple steps, including the formation of the tricyclic core and the introduction of the amino, chloro, and fluoro substituents. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the tricyclic core through cyclization reactions.

    Substitution Reactions: Introduction of the chloro and fluoro groups via nucleophilic substitution reactions.

    Amination Reactions: Introduction of the amino group through amination reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions could target the nitrile groups to form primary amines.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines from nitrile groups.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-Amino-3-(2-chloro-6-fluorophenyl)-12-methyl-12-azatricyclo[721

    Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals.

    Materials Science: As a building block for the synthesis of advanced materials with unique properties.

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-3-(2-chlorophenyl)-12-methyl-12-azatricyclo[7.2.1.0~2,7~]dodeca-5,7-diene-4,4,6-tricarbonitrile
  • 5-amino-3-(2-fluorophenyl)-12-methyl-12-azatricyclo[7.2.1.0~2,7~]dodeca-5,7-diene-4,4,6-tricarbonitrile

Uniqueness

The presence of both chloro and fluoro substituents in 5-Amino-3-(2-chloro-6-fluorophenyl)-12-methyl-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile may confer unique chemical properties, such as increased reactivity or specific interactions with biological targets, compared to similar compounds with only one halogen substituent.

Properties

IUPAC Name

5-amino-3-(2-chloro-6-fluorophenyl)-12-methyl-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN5/c1-28-11-5-6-16(28)17-12(7-11)13(8-24)20(27)21(9-25,10-26)19(17)18-14(22)3-2-4-15(18)23/h2-4,7,11,16-17,19H,5-6,27H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNICZOASPRHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C3C(C(C(=C(C3=C2)C#N)N)(C#N)C#N)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Amino-3-(2-chloro-6-fluorophenyl)-12-methyl-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile
Reactant of Route 2
5-Amino-3-(2-chloro-6-fluorophenyl)-12-methyl-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile
Reactant of Route 3
5-Amino-3-(2-chloro-6-fluorophenyl)-12-methyl-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile
Reactant of Route 4
5-Amino-3-(2-chloro-6-fluorophenyl)-12-methyl-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile
Reactant of Route 5
5-Amino-3-(2-chloro-6-fluorophenyl)-12-methyl-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile
Reactant of Route 6
5-Amino-3-(2-chloro-6-fluorophenyl)-12-methyl-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile

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